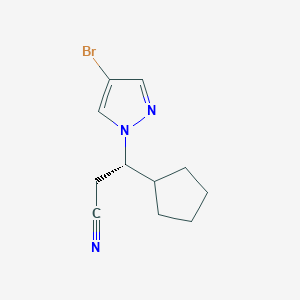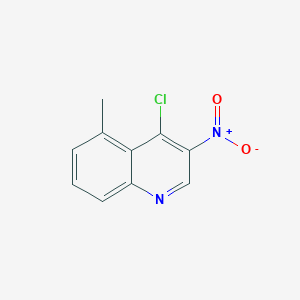
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a chemical compound that features a bromo-substituted pyrazole ring attached to a cyclopentylpropanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Cyclopentylpropanenitrile Moiety: The 4-bromo-1H-pyrazole is then reacted with a suitable cyclopentylpropanenitrile derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrazole derivative .
Aplicaciones Científicas De Investigación
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the cyclopentylpropanenitrile moiety.
3-Cyclopentylpropanenitrile: Another analog that lacks the bromo-substituted pyrazole ring.
Uniqueness
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is unique due to the combination of the bromo-substituted pyrazole ring and the cyclopentylpropanenitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs .
Propiedades
Fórmula molecular |
C11H14BrN3 |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
(3S)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile |
InChI |
InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2/t11-/m0/s1 |
Clave InChI |
XXUIJTAHLDUGJF-NSHDSACASA-N |
SMILES isomérico |
C1CCC(C1)[C@H](CC#N)N2C=C(C=N2)Br |
SMILES canónico |
C1CCC(C1)C(CC#N)N2C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)






![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)





